molecular formula C19H15NO4 B11075650 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11075650
M. Wt: 321.3 g/mol
InChI Key: IXNLGGUNBRGXKN-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a unique structure that combines a methoxyphenyl group with a pyranoquinoline core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with appropriate amines and subsequent cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or copper salts, and solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione apart is its unique structural combination of a methoxyphenyl group with a pyranoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C19H15NO4/c1-23-12-6-4-5-11(9-12)14-10-16(21)24-18-13-7-2-3-8-15(13)20-19(22)17(14)18/h2-9,14H,10H2,1H3,(H,20,22)

InChI Key

IXNLGGUNBRGXKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43

Origin of Product

United States

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